Gabunine

説明

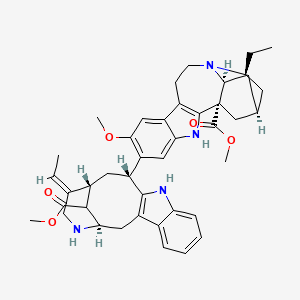

Structure

2D Structure

特性

CAS番号 |

1357-30-8 |

|---|---|

分子式 |

C42H50N4O5 |

分子量 |

690.9 g/mol |

IUPAC名 |

methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C42H50N4O5/c1-6-23-14-22-19-42(41(48)51-5)38-26(12-13-46(21-22)39(23)42)28-18-35(49-3)29(16-33(28)45-38)30-15-27-24(7-2)20-43-34(36(27)40(47)50-4)17-31-25-10-8-9-11-32(25)44-37(30)31/h7-11,16,18,22-23,27,30,34,36,39,43-45H,6,12-15,17,19-21H2,1-5H3/b24-7-/t22-,23-,27-,30+,34+,36?,39-,42+/m0/s1 |

InChIキー |

XVSWNFDALFLWFM-WNZMBYOVSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)C(=O)OC |

異性体SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)NC/C7=C/C)C(=O)OC)C(=O)OC |

正規SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)C(=O)OC |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Gabunine

Botanical Sources: Genera and Species of Origin

Gabunine has been notably isolated from the leaves and stem bark of Peschiera van heurkii, a species also recognized under the synonym Tabernaemontana van heurkii . Furthermore, traces of this compound have been detected in the stem bark and root bark of Tabernaemontana pachysiphon . Another species, Tabernaemontana crassa, also contains this compound in its stem bark . These botanical sources underscore the prevalence of this compound within the Tabernaemontana genus, which is a large genus within the Apocynaceae family, encompassing approximately 100 species found across tropical and subtropical regions globally . The genus Tabernaemontana is particularly renowned for its rich array of monoterpene indole (B1671886) alkaloids and heterodimeric bis-indole alkaloids, to which this compound belongs .

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part(s) of Origin | Reference |

| Peschiera | van heurkii | Leaves, Stem bark | |

| Tabernaemontana | pachysiphon | Stem bark, Root bark | |

| Tabernaemontana | crassa | Stem bark | |

| Tabernaemontana | van heurkii (syn.) | Leaves, Stem bark |

Advanced Extraction and Purification Techniques for Indole Alkaloids

The isolation of indole alkaloids like this compound from plant matrices necessitates a combination of advanced extraction and purification techniques designed to handle their complex chemical structures and varying solubilities.

Common extraction methods for alkaloids include:

Alcohol Extraction: Both free and salt forms of alkaloids can be dissolved using solvents such as methanol (B129727) and ethanol, often employed through techniques like reflux, percolation, or immersion. This method is advantageous for its broad applicability to various alkaloids and their salts, though it may co-extract fat-soluble impurities.

Acidic Water Extraction: Alkaloids can be extracted into acidic water, where they form inorganic acid salts, thereby increasing their solubility in the aqueous phase.

pH Gradient Extraction: This sophisticated method leverages the differing basicities of individual alkaloids. Total alkaloids are initially dissolved in lipophilic organic solvents (e.g., chloroform). Subsequent extraction with a series of acid buffers, applied in descending pH order, allows alkaloids to be sequentially extracted as salts based on their basic strength. The alkaloids can then be basified and re-extracted into an organic solvent.

For purification, several chromatographic techniques are employed:

Column Chromatography: Adsorbents like alumina (B75360) (Al2O3) and octadecyl silica (B1680970) (ODS) are frequently used for separating alkaloid mixtures.

Gel Exclusion Chromatography: This technique can be optionally applied to further purify dimeric alkaloids.

High-Performance Liquid Chromatography (HPLC): Semipreparative HPLC is a powerful tool for achieving high purity of individual alkaloids from complex mixtures. High-pressure chromatography has also been specifically utilized for the purification of dimeric indole alkaloids.

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (CO2) often with co-solvents like ethanol, SFE offers advantages such as high mass transfer capacity and tunable solvent power, which can simplify subsequent cleaning and purification steps.

Molecularly Imprinted Resins (MIRs): These specialized adsorbents offer selective separation and purification capabilities for specific compounds, including alkaloids.

Table 2: Key Techniques for Indole Alkaloid Extraction and Purification

| Technique | Application | Reference |

| Alcohol Extraction (Methanol, Ethanol) | Dissolving free and salt alkaloids | |

| Acidic Water Extraction | Converting alkaloids to soluble inorganic acid salts | |

| pH Gradient Extraction | Sequential separation based on alkaloid basicity | |

| Alumina (Al2O3) Chromatography | General purification of alkaloid mixtures | |

| ODS Column Chromatography | Separation of alkaloid mixtures | |

| Semipreparative HPLC | High-purity isolation of individual alkaloids | |

| High-Pressure Chromatography | Purification of dimeric indole alkaloids | |

| Supercritical Fluid Extraction (SFE) | Efficient extraction with reduced purification steps | |

| Molecularly Imprinted Resins (MIRs) | Selective separation and purification of specific compounds |

Chemotaxonomic Significance within Plant Families

The consistent occurrence of this compound, a bis-indole alkaloid, within the Tabernaemontana genus (Apocynaceae family) holds significant chemotaxonomic implications. The Apocynaceae family is well-known for its high content of diverse alkaloids, particularly monoterpene indole and bisindole alkaloids . The presence of similar alkaloid biosynthesis pathways within the same plant family or genus often results in the production of chemically similar structures.

The identification of this compound in multiple Tabernaemontana species, including Peschiera van heurkii (a synonym of Tabernaemontana van heurkii), T. pachysiphon, and T. crassa, reinforces the chemotaxonomic relationship among these plants . Phytochemical studies, by identifying such characteristic compounds, contribute valuable information regarding the biosynthetic routes active in plants and aid in understanding the chemotaxonomy of a genus . This consistency in alkaloid profiles can serve as a chemical marker, supporting botanical classifications and highlighting evolutionary relationships within plant families.

Chemical Synthesis and Semisynthesis Strategies for Gabunine and Analogues

Retrosynthetic Analysis of the Gabunine Scaffold

Retrosynthetic analysis is a powerful problem-solving method in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available starting materials through a series of reverse chemical transformations . For complex polycyclic compounds, this approach often involves identifying key disconnections that simplify the molecular skeleton .

In the context of this compound, a bis-indole alkaloid, a primary retrosynthetic consideration involves the disconnection of the linkage between its two indole (B1671886) units. For other bis-indole alkaloids, such as brominated marine sponge alkaloids, retrosynthetic analysis has revealed a common 1-(6'-bromoindol-3'-yl)-1,2-diaminoethane unit as a key moiety . Similarly, for other dimeric indole alkaloids, the establishment of methodologies for linking the two indole units at a late stage of synthesis is indispensable, highlighting the importance of convergent strategies . A simple disconnection of an α-methine bis(3′-indolyl) methyl acetate (B1210297) scaffold, for instance, suggests a two-step synthetic approach involving esterification and bis-indole formation. These general principles would guide the retrosynthetic planning for this compound, focusing on breaking down the complex dimeric structure into manageable, synthesizable indole precursors.

Total Synthesis Approaches to this compound

While specific detailed reports on the complete total synthesis of this compound itself are not extensively documented in the public domain, the principles and methodologies developed for other complex indole and bis-indole alkaloids are highly relevant. Total synthesis aims to construct complex organic molecules from simple, commercially available precursors.

Many natural products, including this compound, are chiral, and their biological activity is often enantiomer-dependent. Therefore, enantioselective synthetic routes are crucial for producing the desired stereoisomer. Advances in asymmetric synthesis, such as asymmetric Diels-Alder reactions and stereoselective epoxidation, have been instrumental in the enantioselective total synthesis of various complex natural products . The development of methods for stereoselective catalysis and kinetic resolution allows for the production of a single enantiomer rather than a racemic mixture. These approaches would be vital for controlling the multiple stereocenters present in the this compound scaffold.

Enantioselective Synthetic Routes

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis involves the chemical modification of a naturally occurring precursor to obtain a desired target molecule or its analogues. This approach is particularly valuable when the natural product is available in sufficient quantities but its direct total synthesis is overly complex or inefficient.

A notable example relevant to this compound is the semisynthesis of 16-epi-Gabunine. This analogue was obtained in 36% yield by reacting a difluoromethylated ammonium (B1175870) salt of 16-epi-pericyclivine with isovoacangine in an acidic methanol (B129727) solution. This transformation highlights a strategy involving C-N bond cleavage and subsequent C-nucleophilic alkaloid bond formation.

Semisynthetic strategies have also been employed for other bis-indole alkaloids, such as the first semisynthesis of (-)-melodinine K from the monoterpene indole alkaloid (-)-tabersonine. This process involved regioselective enzymatic hydroxylation and Polonovski-Potier coupling, demonstrating the utility of combining biotransformation and chemical synthesis to access complex bis-indole frameworks. These methods allow for the introduction of specific modifications or the generation of new analogues that might be challenging to obtain through total synthesis alone.

Development of Novel Synthetic Methodologies for Indole Alkaloid Scaffolds

The field of indole alkaloid synthesis is continuously evolving with the development of novel chemical transformations and strategies to address the inherent complexities of these natural products.

Key advancements include:

Intramolecular Dearomative Oxidative Coupling (IDOC) of Indoles: This unified strategy has been developed for the total synthesis of various indoline (B122111) alkaloids. IDOC reactions involve the oxidative coupling of indoles to form challenging indoline scaffolds, often featuring C3 all-carbon quaternary stereocenters.

Palladium-Mediated Cyclization: Efficient methods for synthesizing nitrogen heterocycles, including the tetracyclic skeleton of indole alkaloids, have been achieved through palladium(II)-catalyzed oxidative amination cascades or double 1,4-addition processes.

Ring Distortion Platforms: Novel strategies are being explored to re-engineer the biological activities of readily available indole alkaloids. This involves a combination of ring cleavage, ring rearrangement, and ring fusion reactions to generate diverse collections of small molecules with high stereochemical complexity.

Exploiting Plant Polyketide Synthase (PKS): Unnatural and novel polyketide-alkaloid hybrid scaffolds have been synthesized by exploiting type III PKS enzymes from primitive club mosses, demonstrating precursor-directed and structure-based approaches to create new molecular architectures.

Flexible Synthetic Strategies: Researchers are developing flexible synthetic routes to access multiple members of target alkaloid families, such as the Iboga and seco-Yohimbine alkaloids, with minor changes in planning. These strategies often involve key steps like intramolecular nitrone-olefin 1,3-dipolar cycloaddition reactions.

These ongoing developments provide a robust toolkit for the synthesis of this compound and other complex indole alkaloids, enabling access to diverse chemical space for further research.

Elucidation of Biosynthetic Pathways Relevant to Gabunine

General Biosynthesis of Monoterpene Indole (B1671886) Alkaloids

Monoterpene indole alkaloids constitute a vast and diverse family of over 3000 plant-derived natural products, many of which possess significant pharmacological properties. The general biosynthetic pathway for these compounds has been extensively studied, notably in Catharanthus roseus (Madagascar periwinkle), a prominent model medicinal plant.

The indole portion of MIAs is derived from the amino acid L-tryptophan. The initial committed step in this branch of the pathway involves the decarboxylation of tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). Tryptamine serves as a crucial building block, providing the essential indole ring structure.

The monoterpene moiety originates from secologanin (B1681713), a secoiridoid monoterpene. Secologanin itself is synthesized through a series of enzymatic steps. Its formation begins with precursors from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which yields isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) . These universal isoprenoid precursors are then channeled towards monoterpene synthesis, starting with geranyl pyrophosphate (GPP). Subsequent transformations involve the hydroxylation of geraniol (B1671447) by geraniol 8-hydroxylase (G8H) and the oxidative ring opening of loganin, catalyzed by the cytochrome P450 enzyme secologanin synthase (SLS), to produce secologanin .

The central and committed step in MIA biosynthesis involves the stereospecific condensation of tryptamine and secologanin to form 3α(S)-strictosidine. This critical reaction is catalyzed by strictosidine (B192452) synthase (STR), a Pictet-Spenglerase enzyme . Strictosidine is considered the universal precursor for the entire class of MIAs, serving as the branching point for the synthesis of thousands of diverse alkaloid structures .

Following the formation of strictosidine, the enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety, resulting in a highly reactive and unstable aglycone . This unstable intermediate rapidly undergoes spontaneous intramolecular rearrangements and cyclizations, leading to the formation of various MIA scaffolds.

Precursor Incorporation Studies (e.g., Tryptophan, Secologanin)

Hypothesized Dimerization Mechanisms in Gabunine Biosynthesis

This compound, known as N-demethylconodurine, is a dimeric indole alkaloid. The biosynthesis of dimeric indole alkaloids, also referred to as bisindole alkaloids, is a notable characteristic of plants belonging to the Apocynaceae family, where these complex structures are formed through the coupling of two monomeric indole alkaloid units .

While the precise enzymatic steps involved in the dimerization leading to this compound have not been fully elucidated, its structural relationship to conodurine (B1233037) (from which it can be formed by reductive methylation) suggests similar dimerization principles to other bisindole alkaloids. General mechanisms for the formation of dimeric indole alkaloids often involve oxidative coupling reactions or vinylogous Mannich-type condensations between reactive monomeric alkaloid intermediates . These reactions can be spontaneous or enzyme-catalyzed, leading to the formation of the complex dimeric scaffold. Further research is required to pinpoint the specific enzymes and detailed reaction sequence responsible for the dimerization in this compound biosynthesis.

Enzymatic Characterization of Biosynthetic Steps

The elucidation of MIA biosynthetic pathways has been significantly advanced through the biochemical characterization of key enzymes involved in the early and intermediate steps. Enzymes such as tryptophan decarboxylase (TDC), strictosidine synthase (STR), and secologanin synthase (SLS) have been isolated, cloned, and their activities characterized in both native plant systems and engineered microbial platforms . This enzymatic characterization has provided crucial insights into the molecular mechanisms governing MIA production. For example, studies have revealed the subcellular compartmentalization of these enzymes, with STR localized to the vacuole and SGD accumulating in the nucleus, highlighting the intricate spatial organization of MIA biosynthesis within plant cells .

Despite these successes in characterizing upstream enzymes, the enzymatic machinery responsible for the later, more complex tailoring steps, particularly the dimerization and subsequent modifications leading to dimeric alkaloids like this compound, often remain less understood. Continued efforts in enzyme discovery and characterization are essential to fully map these intricate pathways.

Synthetic Biology and Metabolic Engineering Approaches for Related Alkaloids

The inherent low abundance of many pharmacologically important MIAs in their natural plant sources poses a significant challenge for their sustainable supply and economical production. To overcome this limitation, synthetic biology and metabolic engineering have emerged as powerful tools to enhance the production of these valuable compounds in heterologous hosts.

Recent advancements include the successful reconstitution and engineering of MIA biosynthetic pathways in microbial systems, such as Saccharomyces cerevisiae (yeast), and in plants like Nicotiana benthamiana . For instance, a yeast-based platform has been developed for the high-titer production of strictosidine, the universal MIA precursor, by feeding commodity chemicals like geraniol and tryptamine. This capability to produce key intermediates in engineered systems opens avenues for the downstream biosynthesis of more complex MIAs, including potentially dimeric structures. These metabolic engineering efforts aim to optimize yields, expand chemical diversity, and provide alternative, more sustainable sources for these medically important natural products .

Structure Activity Relationship Sar Studies of Gabunine and Its Derivatives

Methodological Frameworks for SAR Analysis (e.g., QSAR)

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry aimed at correlating chemical structure with biological activity. Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated methodological framework within SAR, employing mathematical models to predict the biological activity of compounds based on their physicochemical properties and structural features . QSAR methodologies, such as traditional 2D-QSAR (e.g., Free-Wilson and Hansch-Fujita models) and more advanced 3D-QSAR (e.g., Comparative Molecular Field Analysis), are instrumental in identifying promising lead compounds and optimizing drug candidates, thereby reducing the need for extensive and costly experimental screening . While QSAR is a widely applied strategy in the drug discovery process for complex natural products, specific quantitative structure-activity relationship studies focusing directly on Gabunine were not detailed in the provided literature.

Analysis of Substructural Motifs for Molecular Interactions

The presence or modification of specific substructural motifs within the this compound scaffold significantly influences its biological activity. Research on this compound and related bis-indole alkaloids has shed light on critical structural features:

N-Methylation: N-methyl derivatives of both gabunamine (B1251911) and this compound have been reported to be inactive, suggesting that N-methylation of these alkaloids is detrimental to their biological activity. This indicates that the nitrogen atoms involved in N-methylation might play a crucial role in molecular recognition or interaction with biological targets.

Aromatic Rings: Studies on related iboga-inspired compounds indicate that the presence of an additional aromatic ring in the structure can increase potency, although it may also lead to increased cytotoxicity against mammalian cells. This suggests a balance between enhanced target interaction and potential off-target effects.

Hydroxyl Group Protection: For iboga-inspired compounds, those with a protected hydroxyl group demonstrated better activity as GDNF releasers compared to those with an ester function. Among the protective groups, silylated derivatives showed the most favorable activity profile. This implies that the nature of substituents at certain hydroxyl positions can profoundly impact the compound's interaction with its biological target.

Table 1: Cytotoxic Activity of this compound and a Derivative against P-388 Cell Culture

| Compound | Activity (ED50, µg/mL) |

| This compound | 3.2 |

| 19-(2-Oxopropyl)conodurine | 2.4 |

Source:

Table 2: Impact of Substructural Motifs on Activity of this compound and Related Alkaloids

| Substructural Motif Change | Impact on Activity (this compound/Gabunamine) | Reference |

| N-methylation | Inactivity | |

| Vobasinyl unit attachment at C-11 of iboga unit | Critical for activity | |

| Additional aromatic ring (in related iboga compounds) | Increased potency, potential increased cytotoxicity | |

| Protected hydroxyl group vs. ester function (in related iboga compounds) | Improved activity (GDNF releasers) |

Impact of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition and subsequent biological activity. Even subtle differences in stereoisomeric forms can lead to significant variations in pharmacological profiles. In the context of iboga-inspired compounds, which share structural similarities with this compound, the importance of stereochemistry has been explicitly demonstrated:

Exo vs. Endo Isomers: Comparative studies between exo compound 6 and endo compound 7 showed that the exo isomer exhibited superior activity.

Specific Stereocenters: The differences in biological activity observed between stereoisomers 6 and 7, as well as 11 and 12, underscore the critical importance of stereochemistry at specific positions within the molecular scaffold for achieving desired biological effects.

These findings highlight that the precise three-dimensional orientation of functional groups is crucial for optimal binding and interaction with biological targets, influencing both potency and selectivity.

Table 3: Impact of Stereochemistry on Activity in Related Iboga Alkaloids

| Compound Pair (Stereoisomers) | Relative Activity (GDNF Releasers) | Key Stereochemical Difference | Reference |

| Compound 6 (exo) vs. Compound 7 (endo) | Exo compound 6 showed better activity | Stereochemistry at a specific position | |

| Compound 11 vs. Compound 12 | Differences in biological activity | Stereochemistry at a specific position |

Molecular Mechanisms of Action and Target Elucidation

Advanced Analytical Methodologies for Gabunine Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are indispensable for the definitive structural elucidation of gabunine, offering atomic-level information about its complex molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like this compound. Both one-dimensional (1D) and advanced two-dimensional (2D) and three-dimensional (3D) NMR experiments are employed to assign proton and carbon signals, identify connectivity, and establish stereochemistry. For this compound, 1H- and 13C-NMR spectra have been recorded, typically in deuterated solvents such as CDCl3 .

Characteristic NMR data for this compound, as reported in research, include specific chemical shifts that provide clues about its bis-indole framework. For instance, a 1H-NMR spectrum of this compound has shown a triplet at δ 0.85 ppm (3H), indicative of a methyl group, along with three methyl singlets at δ 2.54, 3.70, and 3.98 ppm . A three-proton doublet at δ 1.65 ppm and an aromatic proton signal appearing as a doublet at δ 6.8 ppm (J= 8.5 Hz) further contribute to its structural fingerprint, consistent with its derivatives . These signals, along with those from 13C-NMR, are used to construct the full molecular connectivity. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for confirming proton-proton and proton-carbon correlations, which are essential for navigating the complexities of large alkaloid structures .

Table 1: Selected 1H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment/Observation |

| 0.85 | Triplet | 3H | Methyl group |

| 1.65 | Doublet | 3H | Three-proton doublet |

| 2.54 | Singlet | 3H | Methyl singlet |

| 3.70 | Singlet | 3H | Methyl singlet |

| 3.98 | Singlet | 3H | Methyl singlet |

| 6.8 | Doublet | Aromatic H | Aromatic proton (J= 8.5 Hz) |

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact mass of the molecule, which allows for the calculation of its elemental composition. Electrospray Ionization (ESI) is a commonly used technique for this compound and similar alkaloids, enabling the detection of protonated molecular ions .

For this compound, mass spectra have shown a molecular ion peak (M+) at m/e 690, along with characteristic fragmentation ions that provide insights into its substructures . These fragment ions, such as those at m/e 672, 680, 648, 630, 614, 226, 208, 194, 183, 182, 180, 166, 136, 122, and 108, correspond to specific cleavages within the bis-indole framework . Tandem Mass Spectrometry (MS/MS or MSn) can further fragment selected ions, providing more detailed structural information by revealing the sequence of fragmentation and confirming the presence of specific moieties within the molecule . HRMS, often performed using Q-TOF spectrometers, provides high accuracy for molecular formula determination .

Table 2: Key Mass Spectral Ions for this compound

| m/e Value | Relative Abundance (%) | Interpretation/Significance |

| 690 | 6 | Molecular Ion (M+) |

| 136 | 100 | Characteristic fragment |

| 122 | 65 | Characteristic fragment |

| 183 | 70 | Characteristic fragment |

| 194 | 30 | Characteristic fragment |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information about the functional groups and molecular vibrations within this compound. Both techniques provide a "chemical fingerprint" that is unique to each molecule .

FTIR spectroscopy measures the absorption of infrared radiation by molecular bonds, which corresponds to changes in dipole moment during vibration . The IR spectrum of this compound has been reported to be identical to that of an authentic sample, indicating specific absorption bands that characterize its functional groups . For instance, strong bands at specific wavenumbers would indicate the presence of carbonyls, hydroxyls, or N-H stretches typical of indole (B1671886) alkaloids.

Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light and is sensitive to changes in molecular polarizability during vibration . It is particularly effective for detecting symmetric vibrations and nonpolar bonds, such as C-C, C=C, and C≡C, which may be weak or absent in FTIR spectra . While specific Raman data for this compound were not detailed in the provided search results, its application would complement FTIR by providing additional insights into the vibrational modes of its complex ring systems and aliphatic chains, especially those with symmetric stretching . Both techniques require minimal sample preparation and can be used for qualitative identification and structural verification .

Mass Spectrometry (MS) Applications (e.g., HRMS, tandem MS)

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for isolating this compound from complex natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantitative analysis of this compound from plant extracts. Given this compound's nature as a bis-indole alkaloid, reversed-phase HPLC (RP-HPLC) is typically employed due to its polarity .

Preparative HPLC has been used for the purification of this compound, utilizing columns packed with octadecylsilyl silica (B1680970) gel (e.g., 10-µm particle size) . Elution is often achieved with mobile phases consisting of mixtures of methanol (B129727) and aqueous solutions, such as 0.1% ammonium (B1175870) carbonate (e.g., 70:30 methanol-ammonium carbonate) . Analytical HPLC methods for phytochemical analysis, including this compound, have also been developed using C18 columns (e.g., Poroshell 120, 100x2.1, 2.7µm) maintained at controlled temperatures (e.g., 40°C) with gradient elution . Mobile phases typically involve aqueous solutions with formic acid (e.g., water with 0.1% formic acid) and organic solvents like acetonitrile (B52724) with formic acid (e.g., acetonitrile with 0.1% formic acid) . The flow rate can be optimized for separation efficiency (e.g., 0.25 mL/min) .

HPLC is often coupled with various detectors, including UV photodiode array detection (LC-DAD-UV) for compounds with chromophores, and mass spectrometry (LC-MS or LC-MS/MS) for universal detection and structural information . The combination of HPLC with high-resolution mass spectrometry (LC-HRMS) is particularly powerful for identifying and quantifying this compound in complex mixtures, providing both separation and precise mass information .

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and thermally stable compounds. While this compound, as a large bis-indole alkaloid, might not be directly amenable to GC-MS without derivatization due to its high molecular weight and potential thermal instability, GC-MS plays a role in the analysis of less polar or simpler indole alkaloids present in the same plant extracts .

GC-MS can be employed for the identification of unknown compounds based on their retention parameters and interpretation of mass spectral fragmentation patterns . It offers high selectivity and sensitivity, providing structural information about the compounds . For complex alkaloid mixtures from plants like Tabernaemontana, GC-MS has been used to identify monoindole alkaloids, with tentative identifications made through mass fragmentation analysis . In cases where this compound might undergo thermal degradation or if its simpler precursors or derivatives are of interest, GC-MS could be applied, potentially after appropriate derivatization to enhance volatility and thermal stability .

High-Performance Liquid Chromatography (HPLC)

Crystallography and X-ray Diffraction for Solid-State Structure Elucidation

X-ray crystallography is a pivotal experimental science employed to ascertain the atomic and molecular structure of crystalline solids. This technique leverages the inherent periodic arrangement of atoms within a crystal lattice to diffract incident X-rays in specific directions . By meticulously measuring the angles and intensities of these diffracted X-rays, crystallographers can construct a three-dimensional representation of the electron density within the crystal, thereby revealing the precise positions of atoms, their chemical bonds, and any crystallographic disorder .

The fundamental principle behind X-ray diffraction (XRD) lies in Bragg's Law, which describes the constructive interference of X-rays scattered by the atomic planes within a crystal . The resulting diffraction pattern is unique to the particular arrangement of atoms in that crystal, serving as a fingerprint for structural identification . For complex organic molecules, such as dimeric indole alkaloids like this compound, X-ray crystallography is indispensable for confirming proposed chemical structures, determining absolute configurations, and understanding intermolecular interactions that influence physical and chemical properties .

Quantitative and Qualitative Analytical Methods in Complex Matrices

The analysis of this compound, particularly when isolated from its natural sources like Tabernaemontana plant extracts, often involves navigating complex matrices containing numerous other compounds . Therefore, both quantitative and qualitative analytical methods are essential for its identification, characterization, and determination of its concentration.

Qualitative Analysis: Qualitative analysis aims to identify the presence of this compound within a sample and to characterize its chemical identity. Techniques commonly employed for this purpose in natural product research include:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. HPLC separates components in a complex mixture based on their differential interactions with a stationary and mobile phase. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in structural elucidation . This compound, as an indole alkaloid, has been identified in plant extracts using techniques that include mass spectrometry .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the complete structure of a compound . NMR data has been reported in the characterization of this compound .

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores (light-absorbing groups) within the this compound molecule, which are characteristic of indole alkaloids .

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting their characteristic vibrational frequencies .

Quantitative Analysis: Quantitative analysis focuses on determining the precise amount or concentration of this compound in a given sample. This is crucial for various applications, including standardization of extracts, pharmacokinetic studies, and understanding its distribution in biological systems. Key quantitative methods include:

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, PDA, MS): HPLC, particularly when coupled with highly sensitive and selective detectors, is a primary method for quantifying compounds in complex matrices. Calibration curves are generated using known concentrations of this compound standards, allowing for the quantification of the compound in unknown samples based on peak area or height .

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound is a relatively large and non-volatile alkaloid, derivatization techniques can be employed to make it amenable to GC-MS analysis. GC-MS is highly effective for quantitative analysis, especially for volatile or semi-volatile compounds .

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in Mass Spectrometry: These targeted mass spectrometry modes offer enhanced sensitivity and selectivity for quantification of specific compounds in complex matrices by monitoring characteristic ions or fragmentation pathways .

The application of these methods for this compound typically involves a series of steps: sample preparation (e.g., extraction from plant material, clean-up), chromatographic separation, and detection/quantification. The complexity of natural matrices often necessitates extensive sample preparation to minimize interference and ensure accurate results . While this compound has been identified in various Tabernaemontana species using analytical techniques, specific detailed quantitative research findings, such as precise concentration levels in different plant parts or validated method parameters (e.g., limits of detection, limits of quantification, recovery rates) for this compound in specific complex matrices, are not explicitly provided in the search results.

Computational Chemistry and Molecular Modeling Studies of Gabunine

Conformational Analysis and Energy Landscapes

Conformational analysis explores the various three-dimensional arrangements (conformations) a molecule can adopt, along with their relative stabilities and the energy barriers between them. The energy landscape represents the potential energy of a molecule as a function of its conformation, revealing stable minima (preferred conformations) and transition states .

For Gabunine, a bisindole alkaloid with multiple rotatable bonds and chiral centers, a thorough conformational analysis would be crucial. Such studies, typically employing molecular mechanics or semi-empirical potentials, could identify the most energetically favorable conformations in different environments (e.g., gas phase, solvent) . Understanding this compound's preferred conformations is fundamental because a molecule's shape dictates its ability to bind to biological targets. The complexity of bisindole alkaloids often leads to a rugged energy landscape with multiple local minima, each potentially contributing to its biological activity .

Potential Data Points from Conformational Analysis:

| Conformation Type | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 0.0 | XX |

| Conformer B | 1.2 | YY |

| Conformer C | 2.5 | ZZ |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a macromolecular target (e.g., a protein or DNA) to form a stable complex . It estimates the binding affinity and identifies key interactions, providing insights into the underlying biochemical processes . Molecular dynamics (MD) simulations, on the other hand, simulate the dynamic behavior of molecular systems over time, treating all entities (ligand, protein, solvent) as flexible .

Given this compound's reported antileishmanial, antibacterial, and cytotoxic activities, molecular docking and MD simulations would be instrumental in identifying and characterizing its potential biological targets. For instance, docking studies could predict how this compound interacts with enzymes or receptors relevant to Leishmania parasites or cancer cells, revealing the specific amino acid residues involved in binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) . MD simulations could then assess the stability of these predicted binding poses over time and provide a more realistic view of the ligand-receptor complex's dynamic behavior in a physiological environment . This approach is vital for understanding this compound's mechanism of action and for optimizing its structure for improved potency and selectivity.

Illustrative Data from Molecular Docking (Hypothetical for this compound):

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| Leishmania Enzyme X | -8.5 | Arg123, Tyr201, Leu345 | H-bond, Hydrophobic |

| Cancer Protein Y | -7.9 | Lys56, Phe110, Ser180 | H-bond, π-stacking |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of a molecule's electronic structure and properties. These calculations can predict properties that are otherwise only accessible experimentally, offering insights into reactivity and stability .

For this compound, quantum chemical calculations (e.g., using Density Functional Theory, DFT) could determine:

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about a molecule's electron-donating and electron-accepting capabilities, respectively, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (band gap) is an indicator of molecular stability and electronic excitation properties.

Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution around a molecule, indicating regions prone to electrophilic or nucleophilic attack. This is vital for predicting how this compound might interact with charged regions of biological targets.

Spectroscopic Properties: Quantum chemical calculations can also predict UV-Vis, IR, and Raman spectra, aiding in experimental characterization and understanding electronic transitions .

Illustrative Data from Quantum Chemical Calculations (Hypothetical for this compound):

| Property | Value (Hypothetical) | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Dipole Moment | 3.2 | Debye |

| Net Charge on N1 (Indole) | -0.35 | e |

Pharmacophore Modeling for Ligand Design

A pharmacophore is a conceptual description of the essential steric and electronic features of a molecule that are necessary to ensure its optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response . Pharmacophore modeling is a key technique in rational drug design, used to identify novel ligands or optimize existing ones .

For this compound, pharmacophore modeling could involve:

Ligand-Based Pharmacophore Generation: If a set of this compound analogs with varying activities were available, common features among the active compounds (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) could be identified and mapped in 3D space to create a pharmacophore model. This model could then be used to virtually screen large databases for new compounds with similar activity profiles.

Structure-Based Pharmacophore Generation: If the 3D structure of a this compound-bound target protein were known (e.g., from docking or crystallography), a pharmacophore could be derived directly from the ligand-binding interactions within the active site . This approach provides insights into the specific chemical functionalities on this compound crucial for its biological effects.

Pharmacophore models derived from this compound's activity could guide the de novo design of new molecules with improved potency, selectivity, or pharmacokinetic properties, by ensuring the presence of the identified essential features.

Illustrative Pharmacophore Features (Hypothetical for this compound):

| Feature Type | Number of Features | Spatial Arrangement |

| Hydrogen Bond Acceptor | 3 | Defined 3D points |

| Hydrophobic Center | 2 | Defined 3D spheres |

| Aromatic Ring | 2 | Defined plane |

Computational Approaches to Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity . By correlating molecular descriptors (physicochemical, electronic, steric properties) with observed biological activities, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features responsible for activity .

Illustrative QSAR Model Parameters (Hypothetical for this compound Analogs):

| QSAR Model Statistic | Value (Hypothetical) | Interpretation |

| R² (Goodness of Fit) | 0.88 | 88% of activity variation explained by the model |

| Q² (Predictivity) | 0.75 | Good external predictive power |

| F-statistic | 55.2 | Model is statistically significant |

Future Research Directions in Gabunine Chemistry and Biology

Advancements in Biomimetic and Chemoenzymatic Synthesis

The synthesis of complex natural products like Gabunine often presents significant challenges due to their intricate structures and multiple chiral centers . Biomimetic synthesis, which imitates natural biosynthetic processes, offers a promising avenue for efficient and sustainable production . This approach aims to replicate enzyme-catalyzed modifications and cascade reactions to generate diverse derivatives from natural product precursors . Recent advancements in biomimetic strategies include polyene cyclization, oxidative coupling, and Diels-Alder reactions, which have been successfully applied to synthesize various complex natural products .

Chemoenzymatic synthesis, integrating enzymatic and chemical catalysis, is another powerful strategy for constructing complex molecules with high efficiency and selectivity under mild conditions . The versatility of enzymes allows for selective transformations, complemented by chemical catalysts for additional synthetic steps . Progress in enzyme discovery and engineering, including directed evolution and protein engineering, has expanded the enzymatic toolbox available to synthetic chemists, enabling the precise and efficient synthesis of complex molecules . Future research could focus on developing novel enzyme cascades and optimizing reaction conditions to improve the yield and scalability of this compound synthesis, potentially utilizing one-pot multienzyme systems .

Exploration of Undiscovered Biosynthetic Pathways

Despite the vast diversity of natural products, the biosynthetic pathways for many remain unknown . For this compound, understanding its complete biosynthetic route, which involves the dimerization of monomeric indole (B1671886) alkaloids, is crucial . Genomic and metabolomic advancements, coupled with bioinformatics tools, are revealing a plethora of natural product biosynthetic gene clusters (BGCs) in various organisms, including plants and microorganisms, that are yet to be fully explored .

Future research should focus on:

Genome Mining: Identifying novel BGCs potentially responsible for this compound or related bisindole alkaloids in its producing organisms or other species .

Enzyme Characterization: Isolating and characterizing the specific enzymes involved in each step of this compound's biosynthesis, particularly those facilitating the dimerization and subsequent modifications .

Pathway Engineering: Harnessing these biosynthetic capabilities in heterologous expression systems (e.g., yeast or bacteria) to produce this compound and its analogs, thereby opening up new chemical space for drug discovery . This could involve domain swapping or retrobiosynthesis tools to design pathways for desired compounds .

Activation of Silent BGCs: Utilizing integrative omics and bioinformatic analysis to activate BGCs that are silent under standard laboratory conditions, potentially leading to the discovery of novel this compound derivatives .

Novel Molecular Target Identification Methodologies

Identifying the molecular targets of natural products like this compound is critical for understanding their mechanisms of action and for rational drug development . Traditional target identification methods can be bottlenecks, especially with limited compound availability .

Promising methodologies for future research include:

Chemical Proteomics: This approach, including compound-centered chemical proteomics (CCCP) and activity-based protein profiling (ABPP), allows for unbiased identification of protein targets at the proteomic level . It often involves designing chemical probes by modifying natural products with reporter tags to facilitate enrichment and detection of binding proteins .

Genomic and Proteomic Profiling: High-throughput genomic and proteomic techniques require minute amounts of natural products and can provide insights into how compounds globally affect molecular and cellular levels . Transferring genome-wide studies from model organisms to more relevant mammalian systems can help interrogate complex pathways .

Computational Approaches: Molecular modeling, virtual screening, and target fishing methods are increasingly being combined with natural product research . Inverse docking and ligand-based similarity searching can predict potential molecular targets .

Orthogonal Biochemical and Cell-Based Profiling: Subjecting this compound to diverse profiling platforms, such as those targeting proteases or GPCRs, can help identify its binding partners and affected pathways .

Design of Scaffold-Hopped Analogs with Tuned Molecular Interactions

Scaffold hopping is a powerful strategy in drug design that involves identifying isofunctional structures with significantly different molecular backbones while retaining similar biological activities . This approach is crucial for expanding chemical space, overcoming patentability issues, and improving physicochemical and pharmacokinetic properties (e.g., ADME-tox profiles) of natural product leads .

For this compound, future research in this area could involve:

Bioisosteric Replacements: Substituting the central core structure of this compound with bioisosteric cores, particularly nitrogen heterocycles, to discover more potent compounds with improved properties .

Fragment Replacements: Utilizing computational scaffold hopping tools to identify promising replacements for specific fragments within the this compound structure .

Structure-Activity Relationship (SAR) Studies: Designing and synthesizing scaffold-hopped analogs to conduct extensive SAR studies, aiming to optimize biological activity and address any limitations of the natural compound .

Computational Design: Employing computational frameworks to systematically search for scaffold hops, assessing scaffold similarity rather than just whole molecule or pharmacophore similarity .

Integration of Omics Technologies in Natural Product Research

The integration of various omics technologies (genomics, transcriptomics, proteomics, metabolomics, and bioinformatics) provides a holistic and comprehensive understanding of biological systems and the molecular landscape affected by natural products . This multi-omics approach is vital for accelerating natural product discovery and target identification .

Future directions for this compound research include:

Comprehensive Characterization: Applying multi-omics to characterize the entire molecular landscape influenced by this compound, identifying multiple potential targets and pathways, and capturing the complexity of its biological responses .

Network Analysis: Integrating data from different omics layers to reveal intricate relationships and interactions between genes, proteins, and metabolites in response to this compound, which can aid in prioritizing drug candidates .

Machine Learning and AI: Utilizing machine learning-based computational tools for improved detection of natural product-related chemical classes and for predicting biological activity and molecular targets .

Microbiome Studies: Investigating the metabolic exchange in microbiomes and the impact of this compound on microbial communities using integrated omics technologies, as microorganisms are significant producers of small molecules .

Single-Cell Omics: Employing emerging micro-scale single-cell-based techniques, especially for studies involving minute natural product samples, to gain detailed insights into cellular responses to this compound .

Q & A

Q. How can researchers mitigate bias in preclinical studies of this compound?

- Methodological Answer : Implement blinding and randomization in animal studies. Use power analysis to determine sample sizes a priori. Publish negative results in preprint repositories to counter publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。